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Compound of Interest |

3-(2-Chlorophenoxy)azetidine
Compound Name:
hydrochloride
CAS No.: 1188375-01-0
Cat. No.: B1530428

Part 1: Executive Summary

3-(2-Chlorophenoxy)azetidine hydrochloride (CAS: 1188375-01-0) is a specialized
heterocyclic building block used primarily in the synthesis of neurological and oncology
therapeutics.[1] As a functionalized azetidine, it offers a unique vector for introducing a
constrained amine pharmacophore with a lipophilic aryl ether tail. This structural combination
modulates metabolic stability and receptor binding affinity compared to open-chain analogs.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, synthesis
logic, and analytical characterization. It is designed to serve as a self-validating reference for
researchers integrating this moiety into lead optimization campaigns.

Part 2: Chemical Identity & Structural Analysis[2]
Nomenclature and Identification[1][3]
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Property Specification

IUPAC Name 3-(2-Chlorophenoxy)azetidine hydrochloride
Common Name 3-(2-Chlorophenoxy)azetidine HCI

CAS Number 1188375-01-0

CoH10CINO[1][2][3] - HCI (Salt) / CsH10CINO

(Free Base)

Molecular Formula

Molecular Weight 220.10 g/mol (Salt) / 183.64 g/mol (Free Base)
SMILES (Salt) C1C(CN1)OC2=CcCc=CcCc=C2Cl.CI
Appearance White to off-white crystalline solid

Structural Logic

The molecule consists of a four-membered azetidine ring (high ring strain ~26 kcal/mol) linked
via an ether bridge to a 2-chlorophenyl ring.[1]

o Azetidine Ring: Provides high basicity (pKa ~11 for parent) and metabolic resistance
compared to pyrrolidines.

o 2-Chlorophenoxy Group: Introduces lipophilicity and steric bulk at the ortho position,
potentially locking conformation and blocking metabolic oxidation at the ether linkage.[1]

o HCI Counterion: Ensures water solubility and solid-state stability, preventing the formation of
oligomers common in free azetidines.[1]

Part 3: Physicochemical Properties (Predicted &
Analogous)|[3]

Note: Specific experimental values for this catalog compound are often proprietary. The values
below are derived from structural analogs (e.g., 3-phenoxyazetidine) and computational
consensus.
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Property Value | Range Rational /| Method

Ether-substituted azetidine
salts typically melt lower than
Melting Point 145 — 165 °C (Predicted) the parent 3-hydroxyazetidine
HCI (>300°C) due to disrupted
H-bonding networks.[1]

The electron-withdrawing
phenoxy group (inductive

pKa (Base) 9.2-938 effect) lowers the pKa relative
to unsubstituted azetidine
(11.3).

Calculated (XLogP3).
LogP (Free Base) 21+0.3 Moderate lipophilicity suitable
for CNS penetration.[1]

At physiological pH, the amine
is >99% protonated,

LogD (pH 7.4) -0.8t0 -0.5 o ) ) )
significantly increasing polarity.

[1]

High solubility due to ionic HCI
form. Soluble in DMSO,
Methanol; sparingly soluble in
DCM.

Solubility >50 mg/mL (Water)

Azetidine salts are prone to
o moisture uptake; storage in
Hygroscopicity Moderate i . .
desiccated conditions is

critical.[1]

Part 4: Synthesis & Degradation Pathways

The synthesis of 3-(2-Chlorophenoxy)azetidine requires careful selection of protecting groups
to avoid side reactions (e.g., dehalogenation during hydrogenation).[1] The Mitsunobu coupling
route is preferred for its stereochemical control and mild conditions.[1]
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Synthesis Workflow (Graphviz)
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Caption: Figure 1.[1] Synthesis via Mitsunobu coupling avoids metal-catalyzed dehalogenation
risks.[1] Degradation pathways highlight oxidative susceptibility of the secondary amine.[1]

Part 5: Analytical Characterization

Validating the identity and purity of 3-(2-Chlorophenoxy)azetidine HCI requires a multi-modal
approach.

Analytical Decision Tree (Graphviz)
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Caption: Figure 2. Quality Control workflow. 1H NMR is critical for confirming the intact
azetidine ring and ether linkage.[1]

Key Spectral Features (Expected)
e 1H NMR (DMSO-d6):

o 9 9.4-9.8 ppm: Broad singlet (2H), NHz* protons (exchangeable).[1]
o 0 6.9-7.5 ppm: Multiplet (4H), Aromatic protons (2-chlorophenyl pattern).[1]
o 0 5.0-5.2 ppm: Multiplet (1H), Methine proton at C3 (deshielded by oxygen).[1]
o 0 3.9-4.5 ppm: Multiplets (4H), Azetidine ring protons (C2 and C4).[1]
e Mass Spectrometry: ESI+ m/z 184.05 [M+H]*+ (matches C9H10CINO).

Part 6: Experimental Protocols

Since specific data is often missing for catalog intermediates, the following protocols allow for
internal validation.

Protocol 1: Kinetic Solubility Assay

e Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

Addition: Add aliquots of 10 pL PBS (pH 7.4) or Water. Vortex for 1 minute between
additions.

Observation: visually monitor for dissolution.

Endpoint: If not dissolved at 100 pL (50 mg/mL), sonicate for 5 mins.

Quantification: Filter supernatant (0.22 ym) and analyze by HPLC against a standard curve.

Protocol 2: Potentiometric pKa Determination

e Setup: Dissolve 2 mg of compound in 10 mL of 0.1 M KCI (ionic strength adjustor).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://patents.google.com/patent/US3119813A/en
https://patents.google.com/patent/US3119813A/en
https://patents.google.com/patent/US3119813A/en
https://patents.google.com/patent/US3119813A/en
https://patents.google.com/patent/US3119813A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Titration: Titrate with 0.1 M KOH using a calibrated glass electrode.
e Calculation: Use the Henderson-Hasselbalch equation to identify the inflection point.[1]

o Note: Expect a single inflection point around pH 9.5 corresponding to the azetidine
nitrogen.[1]

Part 7: Handling & Safety
GHS Classification (Derived):
» Signal Word: WARNING
e Hazard Statements:

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]
Storage Conditions:
o Temperature: 2-8°C (Refrigerate).

o Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The compound is
hygroscopic.[1]

» Shelf Life: 24 months if kept dry and sealed.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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